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molecular formula C14H21N5O2 B8221102 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No. B8221102
M. Wt: 291.35 g/mol
InChI Key: YBIKYOMSQRFOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575340B2

Procedure details

To butan-1-ol (commercially available, for example, from Aldrich) (76 mL) was added portion wise sodium tert-butoxide (15.2 g) (Note: reaction mixture gets warm). The above was stirred until homogeneous (˜15 min) before 2-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (for example, as prepared for Intermediate 2) (10.0 g) was then added to the resultant pale yellow solution. The reaction mixture was then heated to 100° C., overnight. The reaction mixture was stripped to remove as much butan-1-ol as possible before being partitioned between diethyl ether and water. The diethyl ether phase was separated and the aqueous re-extracted further with diethyl ether. Combined organic layers dried over magnesium sulphate (anhydrous). Magnesium sulphate was filtered off and filtrate stripped to give brown viscous oil which was azeotroped with toluene (3 times) and placed under high vacuum overnight, transferred to new flask with dichloromethane and stripped, placed under high vacuum to give the title compound as a brown glass (9.45 g).
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].Cl[C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][N:14]2[CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][O:18]2)=[C:10]([NH2:23])[N:9]=1.[CH2:24]([OH:28])[CH2:25][CH2:26][CH3:27]>>[CH2:24]([O:28][C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][N:14]2[CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][O:18]2)=[C:10]([NH2:23])[N:9]=1)[CH2:25][CH2:26][CH3:27] |f:0.1|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added to the resultant pale yellow solution
CUSTOM
Type
CUSTOM
Details
to remove as much butan-1-ol as possible
CUSTOM
Type
CUSTOM
Details
before being partitioned between diethyl ether and water
CUSTOM
Type
CUSTOM
Details
The diethyl ether phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous re-extracted further with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layers dried over magnesium sulphate (anhydrous)
FILTRATION
Type
FILTRATION
Details
Magnesium sulphate was filtered off
CUSTOM
Type
CUSTOM
Details
to give brown viscous oil which
CUSTOM
Type
CUSTOM
Details
was azeotroped with toluene (3 times)
CUSTOM
Type
CUSTOM
Details
placed under high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
transferred to new flask with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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